Cas no 56661-93-9 (ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate)

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-CYCLOHEXENE-1-CARBOXYLIC ACID, 2-AMINO-5-METHYL-, ETHYL ESTER
- ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate
- 56661-93-9
- GCA66193
- AKOS026727640
- EN300-142124
- ethyl 2-amino-5-methyl-cyclohex-1-ene-1-carboxylate
- ethyl2-amino-5-methylcyclohex-1-ene-1-carboxylate
- 994-527-1
- IVUMJBCEHJOSOZ-UHFFFAOYSA-N
- ethyl 2-amino-5-methylcyclohexene-1-carboxylate
- 1-Cyclohexene-1-carboxylic acid, 2-amino-5-methyl-, ethyl ester
-
- インチ: InChI=1S/C10H17NO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h7H,3-6,11H2,1-2H3
- InChIKey: IVUMJBCEHJOSOZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 183.125928785Da
- どういたいしつりょう: 183.125928785Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 52.3Ų
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-142124-0.1g |
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |
56661-93-9 | 95% | 0.1g |
$392.0 | 2023-02-15 | |
Enamine | EN300-142124-5.0g |
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |
56661-93-9 | 95% | 5.0g |
$3273.0 | 2023-02-15 | |
TRC | B441070-10mg |
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |
56661-93-9 | 10mg |
$ 95.00 | 2022-06-01 | ||
Enamine | EN300-142124-0.25g |
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |
56661-93-9 | 95% | 0.25g |
$559.0 | 2023-02-15 | |
Enamine | EN300-142124-2500mg |
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |
56661-93-9 | 95.0% | 2500mg |
$2211.0 | 2023-09-30 | |
Enamine | EN300-142124-5000mg |
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |
56661-93-9 | 95.0% | 5000mg |
$3273.0 | 2023-09-30 | |
Enamine | EN300-142124-1000mg |
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |
56661-93-9 | 95.0% | 1000mg |
$1129.0 | 2023-09-30 | |
1PlusChem | 1P01ADKV-250mg |
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |
56661-93-9 | 95% | 250mg |
$657.00 | 2025-03-19 | |
1PlusChem | 1P01ADKV-5g |
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |
56661-93-9 | 95% | 5g |
$4108.00 | 2023-12-16 | |
1PlusChem | 1P01ADKV-10g |
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |
56661-93-9 | 95% | 10g |
$6059.00 | 2023-12-16 |
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylateに関する追加情報
Ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate (CAS No. 56661-93-9): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate, identified by its unique CAS number 56661-93-9, is a significant compound in the realm of chemical biology and medicinal chemistry. This molecule, featuring a cyclohexene backbone with an amino and a carboxylate ester substituent, has garnered attention due to its structural versatility and potential applications in the synthesis of biologically active molecules. The presence of both amino and carboxylate ester functional groups makes it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and specialty chemicals.
The structure of ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate exhibits a cyclohexene ring substituted with a methyl group at the 5-position and an amino group at the 2-position, linked to a carboxylate ester at the 1-position. This configuration provides multiple sites for chemical modification, enabling the synthesis of diverse derivatives. The molecular flexibility of the cyclohexene ring contributes to its utility in constructing complex three-dimensional scaffolds, which are often essential for achieving high binding affinity in drug design.
In recent years, there has been growing interest in leveraging such intermediates for the development of targeted therapies. The amino group in ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate can be readily functionalized via coupling reactions with carboxylic acids, aldehydes, or other heterocycles, facilitating the construction of peptidomimetics or enzyme inhibitors. Similarly, the carboxylate ester moiety can undergo hydrolysis to yield a free carboxylic acid or be converted into other derivatives such as amides or esters, further expanding its synthetic utility.
One of the most compelling aspects of ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate is its role in the synthesis of bioactive scaffolds. Researchers have utilized this intermediate to develop novel compounds with potential applications in various therapeutic areas. For instance, derivatives of this molecule have been explored as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The cyclohexene core provides a stable framework that can be modified to optimize pharmacokinetic properties, solubility, and metabolic stability.
The synthetic pathways involving ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate are well-documented and have been refined over several decades. One common approach involves the reduction of a nitrile derivative followed by functional group interconversion, or through cyclization reactions that introduce the cyclohexene ring while preserving the desired substituents. These synthetic strategies highlight the compound's importance as a building block in organic synthesis.
Recent advancements in medicinal chemistry have underscored the importance of structural diversity in drug discovery. Ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate fits well within this paradigm, offering chemists a versatile platform for generating novel molecular structures. Its incorporation into libraries of compounds has enabled high-throughput screening campaigns aimed at identifying lead candidates for further optimization.
The pharmacological potential of derivatives derived from ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate has been explored through both computational modeling and experimental validation. Computational studies have predicted favorable interactions between these derivatives and biological targets, while experimental assays have confirmed their biological activity. Such findings reinforce the compound's significance as a precursor in drug development pipelines.
Beyond pharmaceutical applications, ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate has found utility in other areas such as agrochemical research and material science. Its structural motifs are reminiscent of natural products that exhibit bioactivity, making it a valuable starting point for mimicking these structures synthetically. Additionally, modifications to its core framework can yield materials with unique properties suitable for advanced applications.
The future prospects for ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate are promising, given its broad applicability and synthetic tractability. As research continues to uncover new biological targets and therapeutic strategies, this intermediate will likely remain integral to the development of next-generation drugs and functional materials. Its role in fostering innovation across multiple scientific disciplines underscores its enduring relevance in modern chemical biology and medicinal chemistry.
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